molecular formula C13H12Cl2N2O3S B1517730 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide CAS No. 1094926-46-1

4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide

Cat. No. B1517730
CAS RN: 1094926-46-1
M. Wt: 347.2 g/mol
InChI Key: HYMWMULHSYEATR-UHFFFAOYSA-N
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Description

“4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide” is a chemical compound. It has a molecular formula of C13H10Cl2N2O .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

The compound can be used in the synthesis of pyrrole derivatives through the heterocyclization of Schiff bases . Pyrroles and their derivatives are one of the most important classes of heterocyclic compounds due to their extensive biological and pharmacological activities .

Antibacterial Activities

The synthesized pyrrole derivatives from the compound have been evaluated for their antibacterial activities . This makes the compound a potential candidate for the development of new antibacterial agents.

Structural Characterization

The compound can be used in the structural characterization of newly synthesized compounds. Techniques such as IR, 1H NMR, 13C NMR, mass spectral and elemental analysis can be used for this purpose .

Cyclization Method

The compound can be used in the cyclization method to synthesize new compounds. This method enables easy work-up and good yield .

Anti-Salmonella Typhi Activity

Derivatives of the compound have shown significant activity against Salmonella typhi . This suggests that the compound could be used in the development of new treatments for typhoid.

Synthesis of Oxadiazole Derivatives

The compound can be used in the synthesis of oxadiazole derivatives . Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic activities .

Future Directions

Indole derivatives, which are structurally similar to “4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide”, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis, characterization, and biological activity evaluation of “4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide” and its derivatives.

properties

IUPAC Name

4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-20-12-7-9(16)3-5-13(12)21(18,19)17-11-4-2-8(14)6-10(11)15/h2-7,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMWMULHSYEATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 2
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 3
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 4
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4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 5
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4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 6
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide

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